molecular formula C18H20ClN3O2 B2483676 N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide CAS No. 1119205-50-3

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide

Cat. No.: B2483676
CAS No.: 1119205-50-3
M. Wt: 345.83
InChI Key: DKGRQSSKIYKPPD-UHFFFAOYSA-N
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Description

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a benzyl group, linked to a chloropyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the benzyl group. The chloropyridine carboxamide moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylmorpholin-2-yl)methyl methanesulfonate
  • (4-Benzyl-morpholin-2-ylmethyl)diethylamine
  • 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate

Uniqueness

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide stands out due to its unique combination of a morpholine ring, benzyl group, and chloropyridine carboxamide moiety.

Properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-7-6-15(10-20-17)18(23)21-11-16-13-22(8-9-24-16)12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRQSSKIYKPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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